molecular formula C12H11BrF5N B8156974 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

Cat. No.: B8156974
M. Wt: 344.12 g/mol
InChI Key: HSFPYXCVDIOCED-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropiperidine groups

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the brominated phenyl ring.

    Piperidine Ring Formation: The formation of the piperidine ring with difluorination at the 4,4-positions.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4-difluoropiperidine include:

    3-Bromo-5-(trifluoromethyl)phenol: Shares the bromine and trifluoromethyl groups but lacks the piperidine ring.

    4-Bromo-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom and a heterocyclic ring but differs in the overall structure.

The uniqueness of this compound lies in its combination of functional groups and the difluoropiperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-9-5-8(12(16,17)18)6-10(7-9)19-3-1-11(14,15)2-4-19/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFPYXCVDIOCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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